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Morpholine rings are a common feature in many biologically active molecules. Scientists investigate these molecules for their potential as medications for various diseases.
Morpholine derivatives are used as building blocks in organic synthesis. This means researchers can use them to create more complex molecules with desired properties.ScienceDirect:
Scientists explore morpholine-containing molecules for their potential applications in materials science, such as catalysis or the development of new polymers.RSC Advances, Royal Society of Chemistry:
(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine is a morpholine derivative characterized by the substitution of two methyl groups at the 2 and 6 positions of the morpholine ring, along with a piperidin-4-yl group at the 4 position. This unique structure contributes to its diverse chemical properties and potential applications in various scientific fields. The compound's molecular formula is C11H22N2O, and it has a molecular weight of approximately 198.31 g/mol .
Research indicates that (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine exhibits potential biological activities. It interacts with various biological targets, including receptors and enzymes, which may modulate their functions. This interaction is being explored for therapeutic applications, particularly in drug discovery aimed at treating various diseases.
The synthesis of (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine typically involves:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques may include continuous flow reactors and precise temperature control, along with the use of catalysts to accelerate reaction rates.
(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine has several notable applications:
Studies on (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine focus on its interactions with specific molecular targets. These studies aim to elucidate how the compound binds to receptors or enzymes, thereby affecting their activity. The mechanisms involved depend on the context of use and the specific biological pathways engaged by the compound .
Several compounds share structural similarities with (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Piperidin-4-yl) morpholine | Morpholine ring with piperidine | Lacks methyl substitutions |
| 2-Methylmorpholine | Methyl group at position 2 | Simpler structure without piperidine |
| N-Methylmorpholine | Methyl group on nitrogen | Different nitrogen substitution pattern |
| 3-Pyridinemethanol | Pyridine ring instead of morpholine | Different heterocyclic structure |
The uniqueness of (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine lies in its specific arrangement of substituents that may confer distinct biological activities compared to these similar compounds .